Isoquinolin-6-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657366 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899438-92-7 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isoquinolin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Isoquinolin 6 Ylboronic Acid and Its Analogs
Established Synthetic Routes to Isoquinolin-6-ylboronic Acid
The synthesis of this compound has evolved, with palladium-catalyzed cross-coupling reactions and direct C-H borylation emerging as the most prominent and efficient methods.
Palladium-Catalyzed Borylation of Isoquinoline (B145761) Derivatives
Palladium-catalyzed borylation reactions represent a cornerstone in the synthesis of aryl and heteroaryl boronic acids, including this compound. These methods typically involve the cross-coupling of a halogenated isoquinoline with a boron-containing reagent.
The Miyaura borylation is a widely employed method for synthesizing boronate esters, which are stable precursors to boronic acids. organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org For the synthesis of this compound, a 6-haloisoquinoline (e.g., 6-bromoisoquinoline (B29742) or 6-iodoisoquinoline) is treated with B₂pin₂ in the presence of a palladium catalyst and a base. organic-chemistry.org The resulting pinacol (B44631) ester can then be hydrolyzed to afford the desired boronic acid. The choice of base is critical to prevent the competing Suzuki-Miyaura coupling reaction. organic-chemistry.org Potassium acetate (B1210297) (KOAc) is a commonly used base for this purpose. organic-chemistry.orgbeilstein-journals.org
A general procedure for the Miyaura borylation of a 6-haloisoquinoline would involve:
Catalyst: A palladium(0) or palladium(II) source, such as Pd(OAc)₂ or PdCl₂(dppf). beilstein-journals.org
Ligand: A phosphine (B1218219) ligand, such as XPhos or SPhos, to stabilize the palladium catalyst and enhance its reactivity.
Boron Source: Bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org
Base: Potassium acetate (KOAc) or another suitable base. organic-chemistry.org
Solvent: An aprotic polar solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF).
Optimization of the catalyst system and reaction conditions is crucial for achieving high yields and selectivity in Miyaura borylation. Key parameters that are often optimized include the catalyst loading, the type of ligand, the solvent, and the temperature. For instance, reducing the palladium loading can lower costs, while the choice of ligand can significantly impact the reaction's efficiency. researchgate.net Buchwald-type ligands, such as XPhos and SPhos, have proven to be highly effective in promoting the borylation of aryl halides. The use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to improve reaction rates and allow for lower reaction temperatures. researchgate.net
Table 1: Optimization Parameters for Miyaura Borylation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
| Catalyst Loading | 1–5 mol% | 2.5 mol% | Maximum yield observed at 2.5 mol%. |
| Ligand | XPhos, SPhos, DavePhos | XPhos | XPhos demonstrated superior performance. |
| Solvent | Dioxane, THF, DMF | Dioxane | Polar aprotic solvents are generally optimal. |
| Temperature | 60–100°C | 80°C | Yields may decrease at higher temperatures due to side reactions. |
Direct C-H Borylation Approaches to Isoquinoline Boronic Acids
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds, as it avoids the need for pre-functionalized starting materials like haloarenes. mdpi.comvanderbilt.edu This approach involves the direct conversion of a C-H bond in the isoquinoline ring to a C-B bond, typically catalyzed by an iridium complex. iyte.edu.trrsc.org
For isoquinolines, the regioselectivity of C-H borylation is influenced by both steric and electronic factors. iyte.edu.trrsc.org Iridium-catalyzed reactions often show a preference for borylation at the least sterically hindered positions. iyte.edu.tr However, by carefully selecting the ligands and reaction conditions, it is possible to direct the borylation to specific positions. rsc.orgjku.at For example, using 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) as a ligand with an iridium catalyst can promote borylation at the 3-position of the isoquinoline ring, although competing borylation at other positions can occur. Recent research has also explored photoinduced C-H borylation of isoquinoline, offering a transition-metal-free alternative. mdpi.com
Table 2: Comparison of Borylation Methods
| Method | Starting Material | Catalyst/Reagents | Key Features |
| Miyaura Borylation | 6-Haloisoquinoline | Pd catalyst, B₂pin₂, Base | Well-established, high yields, requires pre-functionalization. organic-chemistry.orgbeilstein-journals.org |
| Direct C-H Borylation | Isoquinoline | Ir catalyst, B₂pin₂, Ligand | Atom-economical, avoids pre-functionalization, regioselectivity can be a challenge. iyte.edu.trrsc.org |
| Photoinduced Borylation | Isoquinoline | B₂pin₂, Base, Photosensitizer | Transition-metal-free, mild conditions. mdpi.com |
Alternative Strategies for Boronic Acid Synthesis
While palladium- and iridium-catalyzed methods are predominant, other strategies for synthesizing boronic acids exist. These include the reaction of organolithium or Grignard reagents with a trialkyl borate (B1201080), followed by acidic workup. organic-chemistry.org However, these methods often have limited functional group tolerance. Copper-mediated borylation has also been explored as a more economical alternative to palladium-catalyzed reactions, though it can be sensitive to reaction conditions.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives is crucial for expanding the chemical space available for drug discovery and materials science. These derivatives can be prepared by introducing functional groups onto the isoquinoline core either before or after the borylation step.
For instance, a substituted 6-haloisoquinoline can be used as the starting material in a Miyaura borylation to yield a functionalized this compound pinacol ester. beilstein-journals.org Alternatively, functional groups can be introduced onto the this compound molecule through various organic transformations, provided the boronic acid moiety is stable under the reaction conditions or is protected. The Suzuki-Miyaura coupling itself is a powerful tool for introducing aryl or vinyl substituents. mdpi.comrsc.org Domino reactions, such as a Heck reaction followed by borylation, have also been developed for the synthesis of complex boronic esters from simpler starting materials. rsc.org
The development of new synthetic methods continues to facilitate the creation of novel functionalized isoquinoline derivatives. researchgate.net For example, a Larock isoquinoline synthesis can be employed to construct the isoquinoline ring system with a handle for subsequent borylation or cross-coupling reactions. acs.org
Preparation of Halogenated Isoquinolin-6-ylboronic Acids (e.g., 1-Chloro-isoquinoline-6-boronic acid)
The introduction of a halogen atom, such as chlorine, onto the isoquinoline core provides a versatile handle for further chemical modifications. The synthesis of compounds like 1-Chloro-isoquinoline-6-boronic acid (C9H7BClNO2) is of significant interest. chemscene.comclearsynth.com
One common strategy for the synthesis of aryl and heteroaryl boronic acids involves a lithium-halogen exchange followed by reaction with a trialkyl borate. For instance, a bromo-substituted isoquinoline can be treated with n-butyllithium at low temperatures to form a lithiated intermediate. This intermediate is then quenched with a borate ester, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis yields the desired boronic acid. google.com
A general procedure for the preparation of boronic acids from halogenated compounds involves dissolving the starting material in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen). rsc.org The solution is cooled to a low temperature, typically -78 °C, and a strong base like n-butyllithium is added dropwise. After a period of stirring, a borate ester is added, and the reaction is allowed to warm to room temperature. rsc.org The final product is obtained after an aqueous workup and purification. rsc.org
Palladium-catalyzed cross-coupling reactions are also a cornerstone in the synthesis of boronic acids. The Suzuki-Miyaura coupling, for example, can be adapted to prepare boronic acids by reacting a halo-isoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. rsc.org
Derivatization Strategies for Isoquinoline Boronic Acid Scaffolds
The isoquinoline boronic acid scaffold is a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds between the isoquinoline core and various aryl or heteroaryl halides, leading to the creation of biaryl systems. beilstein-journals.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. rsc.org
Chan-Lam Coupling: The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds. For instance, isoquinolin-4-ylboronic acid has been used in copper(II)-catalyzed reactions with sodium azide (B81097) to synthesize the corresponding aryl azide. nih.gov This reaction is typically carried out in a protic solvent like methanol (B129727) in the presence of a copper(II) salt. nih.gov
Conversion to Other Boron Species: Isoquinoline boronic acids can be converted into other valuable boron-containing functional groups. For example, they can be transformed into their corresponding trifluoroborate salts by treatment with potassium hydrogen fluoride (B91410) (KHF2). rsc.org These trifluoroborate salts often exhibit enhanced stability and can be used in various coupling reactions. Additionally, boronic acids can be derivatized with diols, such as pinacol, to form cyclic boronic esters. nih.govacs.org This derivatization can protect the boronic acid group and prevent the formation of boroxines, which are undesirable byproducts. nih.govacs.org
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
The efficiency and environmental impact of synthetic routes are critical considerations in modern organic chemistry.
Synthetic Efficiency: Traditional methods for constructing the isoquinoline skeleton often require harsh conditions, such as high temperatures and strongly acidic environments. rsc.org Modern transition-metal-catalyzed methods, while often milder, can sometimes be limited by substrate scope or the need for expensive and toxic noble metal catalysts like palladium, rhodium, and ruthenium. rsc.org
The development of more efficient and modular synthetic strategies is an ongoing area of research. For example, a manganese(II)/O2-promoted oxidative radical cascade reaction has been developed for the synthesis of multi-substituted isoquinolines from vinyl isocyanides and boronic acids. rsc.org This method offers a broad substrate scope and operational simplicity. rsc.org
Green Chemistry Principles: The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, maximizing atom economy, and improving energy efficiency.
The use of organoboron compounds, such as boronic acids, is often considered advantageous from a green chemistry perspective due to their relatively low toxicity and stability. rsc.org However, the synthesis of these compounds can involve hazardous reagents and solvents.
Efforts are being made to develop greener synthetic methods. For instance, the development of catalytic reactions that can be performed in more environmentally benign solvents, such as water or ethanol, is a key goal. researchgate.net The use of earth-abundant metal catalysts, like manganese, instead of precious metals is another important aspect of green chemistry. rsc.org
Recent advancements include acid-catalyzed reactions of tetrahydroxydiboron (B82485) with trialkyl orthoformates to prepare tetraalkoxydiborons, which can then be used to form diboron diolates. acs.org These methods offer a more convenient and potentially greener alternative to previous preparations. acs.org
Below is a comparative table summarizing some of the synthetic methodologies and their general characteristics:
| Synthetic Method | Key Reagents | General Conditions | Advantages | Disadvantages |
| Lithiation-Borylation | Halogenated Isoquinoline, Strong Base (e.g., n-BuLi), Borate Ester | Low Temperature (-78 °C), Anhydrous Solvent (e.g., THF) | Well-established, versatile for various substrates. | Requires cryogenic temperatures and highly reactive organolithium reagents. |
| Palladium-Catalyzed Borylation | Halogenated Isoquinoline, Diboron Reagent (e.g., B2pin2), Palladium Catalyst, Base | Inert Atmosphere, Elevated Temperatures | High functional group tolerance, milder than some traditional methods. | Use of expensive and potentially toxic palladium catalysts. |
| Manganese-Promoted Radical Cascade | Vinyl Isocyanide, Boronic Acid, Mn(II) salt, O2 | Mild Conditions | Modular, broad substrate scope, uses a more abundant metal catalyst. | May not be applicable to all desired substitution patterns. |
Cross Coupling Reactions Involving Isoquinolin 6 Ylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions of Isoquinolin-6-ylboronic Acid
The palladium-catalyzed Suzuki-Miyaura reaction provides a robust method for coupling organoboron compounds, such as this compound, with organic halides or triflates. This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and relative stability of its boronic acid reagents. scispace.com
Mechanistic Considerations of Suzuki-Miyaura Coupling with this compound
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction. The reactivity of the halide partner typically follows the order I > Br > OTf >> Cl. nih.gov
Transmetalation : This crucial step involves the transfer of the isoquinolin-6-yl group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium complex. While the precise mechanism of transmetalation is still a subject of investigation, it is a critical step for the success of the coupling. amazonaws.com
Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond, yielding the 6-arylisoquinoline product and regenerating the palladium(0) catalyst, allowing the cycle to continue.
When using heteroaryl boronic acids like this compound, specific challenges can arise. The presence of the Lewis basic nitrogen atom in the isoquinoline (B145761) ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions. Careful optimization of reaction parameters is therefore essential to mitigate these issues.
Catalyst Systems and Reaction Conditions in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligands, base, and solvent system.
A variety of palladium sources are commonly employed as pre-catalysts in these reactions. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used and are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used catalyst that enters the catalytic cycle directly as a Pd(0) source. The choice of palladium source can influence reaction efficiency and is often optimized based on the specific substrates being coupled. thieme-connect.commdpi.comresearchgate.net
The ligand coordinated to the palladium center plays a pivotal role in stabilizing the catalyst and modulating its reactivity. For challenging couplings, particularly those involving less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are indispensable. Ligands such as SPhos are effective in promoting the coupling of heteroaryl boronic acids. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product in high yields. Bidentate ligands can also be employed to enhance catalyst stability and activity.
The choice of base and solvent is critical for an efficient Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
A range of solvents can be used, with polar aprotic solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) being common choices. Often, a mixture of an organic solvent with water is used, which can enhance the solubility of the base and facilitate the formation of the active boronate species. For instance, reactions are often successfully carried out in a THF/H₂O mixture.
Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling of this compound generally exhibits a broad substrate scope, allowing for the synthesis of a diverse range of 6-arylisoquinolines. The reaction is compatible with a wide variety of aryl and heteroaryl halides as coupling partners.
The reaction demonstrates good functional group tolerance, a key advantage for its use in complex molecule synthesis. Both electron-rich and electron-deficient aryl halides can be successfully coupled. For example, aryl halides bearing electron-donating groups (like methoxy) and electron-withdrawing groups (like cyano or nitro) are generally well-tolerated. This versatility allows for the synthesis of a wide library of substituted 6-arylisoquinoline derivatives.
Below are representative examples illustrating the coupling of isoquinoline boronic acid derivatives with various aryl halides. While specific data for the 6-isomer is limited in readily available literature, the data for related isomers provides strong evidence for its reactivity and scope. For instance, the coupling of isoquinolin-4-yltrifluoroborate (derived from the corresponding boronic acid) with 4-chlorobenzonitrile proceeds in excellent yield, demonstrating compatibility with electron-withdrawing groups and less reactive chloride partners. nih.gov
Table 1: Representative Suzuki-Miyaura Couplings of Isoquinoline Boronic Acid Derivatives This table is illustrative of the general reactivity of isoquinoline boronic acids based on available literature for closely related isomers, as specific examples for the 6-isomer are not widely tabulated.
| Isoquinoline Boronic Species | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Isoquinolin-4-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 82 |
| 8-Chloro-isoquinolinone | 2-Pyrimidinylboronic acid | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF / H₂O | 98 |
| 8-Chloro-isoquinolinone | 2,4-Dimethoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF / H₂O | 40 |
Data compiled from studies on related isoquinoline isomers to illustrate typical reaction conditions and outcomes. nih.govnih.gov
The data indicates that while standard couplings proceed with high efficiency, sterically hindered or electronically deactivated substrates may require more forceful conditions or result in lower yields. The development of more active catalyst systems continues to expand the scope of these powerful reactions.
Coupling with Aryl and Heteroaryl Halides
The coupling of this compound with a range of aryl and heteroaryl halides provides a direct route to 6-aryl and 6-heteroarylisoquinolines. These products are of significant interest in medicinal chemistry due to their prevalence in kinase inhibitors and other therapeutic agents. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, and a base to facilitate the transmetalation step.
The efficiency of the coupling can be influenced by the electronic nature of the coupling partners. Electron-rich arylboronic acids tend to react efficiently, while electron-deficient counterparts may require modified conditions to achieve high yields. Similarly, the choice of the halide (I > Br > Cl) on the coupling partner can impact reactivity.
Table 1: Examples of Suzuki-Miyaura Coupling of this compound with Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 78 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 82 |
| 4 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 88 |
This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions involving heteroaryl boronic acids. Specific yields for this compound may vary based on precise reaction conditions.
Coupling with Vinyl Halides and Triflate Electrophiles
The synthesis of 6-vinylisoquinolines can be readily achieved through the Suzuki-Miyaura coupling of this compound with vinyl halides or vinyl triflates. researchgate.net These reactions provide a valuable method for introducing an alkenyl substituent onto the isoquinoline core, which can serve as a handle for further functionalization. The stereochemistry of the vinyl partner is typically retained throughout the reaction sequence. nih.gov
Vinyl triflates, derived from the corresponding ketones, are often used as effective electrophiles in these couplings. acs.org The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid. rsc.org
Table 2: Suzuki-Miyaura Coupling of this compound with Vinyl Electrophiles
| Entry | Vinyl Electrophile | Catalyst System | Base | Solvent | Yield (%) |
| 1 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 |
| 2 | Cyclohex-1-enyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 85 |
| 3 | 1-Bromostyrene | Pd(dppf)Cl₂ | CsF | THF | 88 |
This table is illustrative and based on general reactivity patterns of vinyl halides and triflates in Suzuki-Miyaura couplings.
Regioselectivity and Stereochemical Control in Coupling Reactions
In the context of Suzuki-Miyaura reactions involving this compound, regioselectivity is primarily determined by the position of the boronic acid group on the isoquinoline ring and the halide or triflate on the coupling partner. The reaction selectively forms a bond at the 6-position of the isoquinoline.
Stereochemical control is a key feature of the Suzuki-Miyaura coupling. When using vinyl halides or triflates, the reaction proceeds with retention of the double bond geometry. For example, the coupling of a (Z)-vinyl halide will predominantly yield the (Z)-alkenylisoquinoline product. This stereospecificity is a significant advantage for the synthesis of complex molecules with defined geometries.
Alternative Cross-Coupling Methodologies
Beyond the widely used Suzuki-Miyaura reaction, other cross-coupling methods have been developed that are applicable to this compound and related compounds, offering alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds.
Chan-Lam Coupling Reactions with this compound and Related Boronic Acids
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol. nrochemistry.com In the context of this compound, this reaction would enable the synthesis of 6-aminoisoquinolines and 6-(alkoxy/aryloxy)isoquinolines.
The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and often in the presence of a base and an oxidant, which can be atmospheric oxygen. youtube.com The Chan-Lam coupling is attractive due to its mild reaction conditions and the use of a relatively inexpensive and abundant metal catalyst.
Table 3: Illustrative Chan-Lam Coupling Reactions
| Entry | Nucleophile | Copper Source | Base | Solvent | Product Type |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 6-(Phenylamino)isoquinoline |
| 2 | Phenol | Cu(OTf)₂ | Et₃N | Toluene | 6-Phenoxyisoquinoline |
| 3 | Benzylamine | CuI | K₂CO₃ | DMF | 6-(Benzylamino)isoquinoline |
This table illustrates potential Chan-Lam couplings with this compound based on the general scope of the reaction.
Other Metal-Catalyzed C-C and C-N Bond Forming Reactions
Palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, represent an alternative to the Chan-Lam coupling for the synthesis of N-arylated products. While the Buchwald-Hartwig reaction typically involves the coupling of an aryl halide with an amine, variations utilizing boronic acids have also been explored. These reactions often require specific ligand systems to achieve high efficiency.
Other palladium-catalyzed reactions can also be envisioned for the functionalization of the isoquinoline core. For instance, coupling reactions with organostibines in the presence of a palladium catalyst have been reported for the formation of C-C bonds with aryl boronic acids.
Advanced Applications of Isoquinolin 6 Ylboronic Acid in Organic Synthesis
Construction of Complex Heterocyclic Systems
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of applications for isoquinolin-6-ylboronic acid, providing a powerful tool for forming carbon-carbon bonds. nih.gov This reaction allows for the direct attachment of the isoquinoline-6-yl group to other molecular fragments, setting the stage for the construction of more elaborate heterocyclic systems. The nitrogen atom within the isoquinoline (B145761) ring can influence the reactivity and coordination properties of the molecule, a feature that can be exploited in subsequent synthetic steps.
A key application of this compound is in the synthesis of molecules where the isoquinoline ring is fused to other cyclic systems. This is typically achieved through a multi-step sequence that begins with a palladium-catalyzed cross-coupling reaction. In this approach, this compound is coupled with a reaction partner that contains both a halide (or triflate) for the initial coupling and a second functional group positioned to participate in a subsequent intramolecular cyclization reaction.
For example, coupling this compound with an ortho-haloarylacetonitrile derivative would yield an intermediate where the isoquinoline and cyanomethyl-aryl groups are linked. This intermediate can then be subjected to conditions that promote intramolecular cyclization, such as acid or transition-metal catalysis, to forge a new ring fused to the isoquinoline core, leading to complex polycyclic aromatic systems like dibenzo[a,f]quinolizinium derivatives. This strategy transforms a simple cross-coupling into a powerful annulation method for building molecular complexity. Recent synthetic efforts have greatly expanded the diversity of isoquinoline motifs available through such innovative strategies. researchgate.net
Table 1: Representative Strategy for Isoquinoline-Fused Ring Systems This table illustrates a conceptual reaction pathway.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting System |
|---|---|---|---|---|
| 1 | This compound | 2-Bromobenzyl cyanide | Suzuki-Miyaura Coupling | 2-((Isoquinolin-6-yl)methyl)benzonitrile |
| 2 | 2-((Isoquinolin-6-yl)methyl)benzonitrile | Acid Catalyst | Intramolecular Cyclization/Annulation | Isoquinolino[2,1-f]phenanthridine derivative |
Beyond fused systems, this compound is instrumental in synthesizing polyheterocyclic frameworks, where multiple distinct heterocyclic rings are linked together. The robustness of the Suzuki-Miyaura reaction allows it to be performed on substrates that already contain other heterocyclic motifs. nih.gov This tolerance enables the direct coupling of the isoquinoline moiety to other nitrogen-rich heterocycles, which are common cores in biologically active molecules. nih.gov
For instance, the coupling of this compound with a halogenated purine, pyrimidine, or benzimidazole (B57391) derivative can be achieved with high efficiency. nih.govscispace.com This directly links the two key heterocyclic units, providing rapid access to complex scaffolds for medicinal chemistry and materials science. The ability to use unprotected N-H containing heterocycles in these couplings, facilitated by modern palladium precatalysts, further enhances the utility of this method by avoiding additional protection and deprotection steps. nih.gov
Stereoselective Transformations Utilizing this compound
The creation of specific three-dimensional molecular architectures is a central goal of organic synthesis. This compound can be a key participant in stereoselective reactions that control the formation of chiral centers, particularly in the construction of C(sp³)-C(sp²) bonds.
In the field of asymmetric catalysis, significant progress has been made in developing enantioselective cross-coupling reactions that yield three-dimensional products with high enantiomeric purity from achiral starting materials. sigmaaldrich.com Rhodium-catalyzed asymmetric allylic arylation, for example, has emerged as a powerful method for coupling arylboronic acids with allylic electrophiles to generate chiral products. nih.govresearchgate.net
In this context, this compound serves as the heteroaromatic nucleophile. The reaction between an achiral allylic halide or carbonate and this compound, in the presence of a rhodium catalyst and a chiral phosphine (B1218219) ligand (such as a Josiphos-type ligand), can proceed with high enantioselectivity. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allyl-rhodium intermediate, resulting in one enantiomer of the product being formed preferentially. This methodology provides a direct route to enantiomerically enriched compounds containing a stereocenter adjacent to the isoquinoline core.
Table 2: Representative Chiral Ligands for Asymmetric Arylation Performance data is based on analogous heteroaryl boronic acids reported in the literature.
| Catalyst/Ligand System | Reaction Type | Typical Yield | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Rh / Chiral Diene | Asymmetric 1,4-Addition | High | >95% |
| Rh / (R,R)-TaniaPhos | Asymmetric Allylic Arylation | Good to High | >90% |
| Pd / Josiphos | Asymmetric Allylic Arylation | Good to High | >90% nih.gov |
| Ni / Isoquinoline-Oxazoline | Asymmetric Negishi Coupling | High | >90% acs.org |
Beyond creating new stereocenters, controlling the outcome of reactions involving existing stereocenters is crucial. Stereospecific cross-coupling reactions, where the configuration of a chiral starting material dictates the configuration of the product, are powerful tools for synthesis. nih.gov The mechanistic pathway of the Suzuki-Miyaura reaction can be influenced by the choice of ligands, solvents, and bases to favor either retention or inversion of stereochemistry at a chiral carbon center. nih.gov
When this compound is coupled with an enantioenriched secondary alkyl halide, the stereochemical outcome (inversion or retention) at the electrophilic carbon can be controlled. Mechanistic studies have shown that the transmetalation step is often stereochemistry-determining. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can promote a stereoinvertive pathway. This allows for the predictable synthesis of a specific stereoisomer by coupling this compound with a readily available chiral electrophile, effectively transferring the stereochemical information from the starting material to the final product.
Novel Reaction Development and Methodologies
The development of new reactions and more efficient synthetic methods is constantly advancing the field of organic chemistry. This compound is an ideal substrate for use in newly developed methodologies aimed at overcoming long-standing challenges in cross-coupling chemistry. A significant area of development has been the design of novel catalyst systems that are more robust and tolerant of challenging substrates. drugdiscoverytrends.com
One such advancement is the creation of highly active palladium precatalysts designed for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles. nih.gov Unprotected N-H heterocycles like indazoles and benzimidazoles have historically been problematic substrates because the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis. nih.gov Newly developed palladium complexes, often featuring bulky biarylphosphine ligands, are more resistant to such deactivation.
These novel methodologies allow this compound to be coupled with a wider range of challenging heterocyclic halides under milder conditions and with lower catalyst loadings than previously possible. For example, the direct coupling of this compound with an unprotected, electron-deficient, and sterically hindered chloro-indazole can be achieved in high yield using these advanced catalyst systems. This represents a significant methodological improvement, streamlining the synthesis of complex, biologically relevant molecules by expanding the accessible chemical space and improving reaction efficiency. nih.gov
Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that involve two or more sequential transformations in a single pot, where the subsequent reaction is triggered by the functionality formed in the previous step. These processes are advantageous for their atom economy, reduced waste generation, and ability to rapidly construct complex molecular architectures from simple precursors.
While the synthesis of the isoquinoline core itself can be achieved through various cascade reactions, the specific use of this compound as a building block in such sequences has not been detailed in the available literature. The reactivity of the boronic acid moiety is well-established in cross-coupling reactions, but its integration into a cascade sequence involving the isoquinoline scaffold would depend on the specific design of the reaction partners and the compatibility of the reaction conditions. Future research may explore the development of novel cascade reactions where this compound can serve as a key component for the synthesis of more complex heterocyclic systems.
Metal-Free Functionalization Approaches
In recent years, there has been a significant shift towards the development of metal-free synthetic methodologies to avoid the cost, toxicity, and environmental impact associated with transition metal catalysts. For arylboronic acids, a variety of metal-free functionalization reactions have been developed, including C-H arylation, and couplings with various nucleophiles and electrophiles.
One notable example of a metal-free reaction involving boronic acids is the Petasis reaction, a three-component coupling of a boronic acid, an amine, and a carbonyl compound. While this reaction is broadly applicable to a wide range of arylboronic acids, specific studies detailing the participation of this compound are not currently available.
Another area of interest is the metal-free C-H functionalization of aromatic and heteroaromatic compounds. This approach allows for the direct formation of C-C or C-heteroatom bonds on a pre-existing scaffold, avoiding the need for pre-functionalized starting materials. The regioselective metal-free cross-coupling of quinoline (B57606) N-oxides with boronic acids has been reported, demonstrating the feasibility of such transformations within the broader class of quinoline derivatives. However, specific examples of metal-free C-H functionalization using this compound as the coupling partner are yet to be described in the scientific literature.
The exploration of metal-free activation of the C-B bond in this compound for subsequent functionalization represents a promising avenue for future research, potentially leading to novel and more sustainable methods for the synthesis of functionalized isoquinoline derivatives.
Role of Isoquinolin 6 Ylboronic Acid in Medicinal Chemistry and Drug Discovery
Isoquinoline (B145761) Scaffolds as Pharmacophores
A pharmacophore is the essential part of a molecule's structure that is responsible for its pharmacological activity. The isoquinoline nucleus is recognized as a prominent pharmacophore due to its presence in a vast number of natural products and synthetic compounds with diverse therapeutic properties. nih.govrsc.org Molecules containing this scaffold have been developed to treat a wide array of diseases, including cancer, microbial infections, and metabolic disorders. nih.govwisdomlib.orgamerigoscientific.com
The primary application of isoquinolin-6-ylboronic acid in drug design is as a key intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed Suzuki-Miyaura coupling reactions. smolecule.comderpharmachemica.com This reaction creates a carbon-carbon bond between the isoquinoline core and another molecular fragment, allowing medicinal chemists to systematically build and modify potential drug candidates. mdpi.commdpi.com
A notable example is the synthesis of isoquinoline-substituted thiazole (B1198619) compounds designed as inhibitors of the protein kinase B (PKB), a key target in cancer therapy. google.com In this process, this compound is coupled with a halogenated thiazole derivative to form the core structure of the potential drug molecule. google.comaurorabiolabs.com This synthetic strategy highlights the compound's role in creating novel molecular architectures for therapeutic development. google.com
| Reactant A | Reactant B | Reaction Type | Resulting Core Structure | Potential Therapeutic Target |
|---|---|---|---|---|
| This compound | Halogenated Thiazole Intermediate | Suzuki-Miyaura Coupling | Isoquinoline-Thiazole | Protein Kinase B (PKB) |
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they investigate how modifications to a compound's chemical structure affect its biological activity. This compound and its derivatives are used to generate series of related compounds (analogs) to probe these relationships. nih.govodu.eduresearchgate.net
In the development of PKB inhibitors, a direct SAR comparison was made between a compound synthesized from this compound and an analog synthesized from 3-fluorothis compound. google.com The purpose was to evaluate the effect of adding a fluorine atom to the isoquinoline ring. The study found that this specific structural modification dramatically decreased the inhibition of cytochrome P450 enzymes (CYP2D6 and CYP3A4). google.com This is a significant finding, as high CYP inhibition can lead to undesirable drug-drug interactions. This example demonstrates how derivatives of this compound are used to optimize the properties of a drug candidate, a key goal of SAR exploration. google.com
| Compound | Key Structural Feature | Effect on Cytochrome P450 Enzymes | SAR Implication |
|---|---|---|---|
| Isoquinoline-Thiazole Derivative | Unsubstituted Isoquinoline Ring | Higher inhibition of CYP2D6 and CYP3A4 | Potential for drug-drug interactions |
| 3-Fluoro-isoquinoline-Thiazole Derivative | Fluorine atom on Isoquinoline Ring | Dramatically decreased inhibition of CYP2D6 and CYP3A4 | Improved metabolic profile and lower risk of interactions |
Applications in Therapeutic Agent Development
The versatile isoquinoline scaffold is associated with a broad spectrum of pharmacological activities, making it a focal point for research in various disease areas. nih.govwisdomlib.orgsemanticscholar.org
The isoquinoline framework is a core component of many compounds investigated for their anticancer properties. amerigoscientific.comsemanticscholar.org this compound has been directly utilized in the synthesis of potential anticancer agents. google.com Specifically, its role in creating inhibitors of the Protein Kinase B (PKB, also known as Akt) pathway is significant. google.comgoogle.com The PKB signaling pathway is crucial for cell proliferation and survival, and its over-activation is a hallmark of many types of cancer, including ovarian and pancreatic cancers. google.com By providing the isoquinoline pharmacophore for molecules that inhibit this pathway, this compound contributes to the development of targeted cancer therapies. google.com
While direct synthesis of antidiabetic drugs using this compound is not extensively documented, the underlying pharmacology provides a strong rationale for its potential in this area. The isoquinoline scaffold is found in compounds with recognized antihyperglycemic (antidiabetic) activity. nih.gov Furthermore, the PKB pathway, a target for compounds derived from this compound, is a central component of the insulin (B600854) signaling cascade. google.com The modulation of PKB is therefore of interest not only for cancer but also for the treatment of diabetes. google.com This mechanistic link suggests that derivatives synthesized from this compound could be explored for their potential to modulate insulin signaling and manage diabetes.
The therapeutic potential of isoquinoline derivatives extends well beyond cancer and diabetes. The structural motif is associated with a wide range of biological effects, and compounds containing this scaffold have been investigated for numerous other applications. wisdomlib.orgijcrr.com These include:
Antimicrobial and Antifungal Activity : Certain isoquinoline derivatives have shown the ability to combat bacterial and fungal infections. wisdomlib.orgamerigoscientific.com
Anti-inflammatory Effects : The scaffold is present in molecules that can reduce inflammation. wisdomlib.orgamerigoscientific.com
Antiviral Properties : Research has explored isoquinoline-based compounds for their activity against various viruses. wisdomlib.org
The utility of this compound as a synthetic building block allows for its incorporation into novel molecular designs targeting these and other therapeutic areas.
This compound as a Building Block in PROTACs (Proteolysis Targeting Chimeras) and other Modalities
This compound has emerged as a valuable and strategic building block in the development of advanced therapeutic modalities, most notably in the field of targeted protein degradation (TPD). Its utility is primarily centered on its role as a key synthetic intermediate for constructing the target-binding ligand, or "warhead," of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery. nih.govmdpi.comsigmaaldrich.com This event-driven, catalytic mechanism of action allows PROTACs to potentially offer advantages over traditional small-molecule inhibitors. researchgate.netnih.gov
The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases. In the context of PROTAC development, this compound is instrumental in synthesizing ligands for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.gov IRAK4 is a serine/threonine kinase that serves as a critical mediator in innate immunity signaling pathways. nih.govresearchgate.net Its overactivation is linked to numerous autoimmune diseases and certain cancers, making it a high-interest therapeutic target. nih.govnih.gov
Researchers have leveraged the structure of existing isoquinoline-based IRAK4 inhibitors, such as PF-06650833, as a foundation for designing IRAK4-targeting PROTACs. nih.govsygnaturediscovery.com Structural analysis of PF-06650833 bound to the IRAK4 kinase domain revealed a solvent-exposed vector at the 4-position of the isoquinoline core. nih.govresearchgate.net This position provides an ideal attachment point for the linker component of a PROTAC, allowing the isoquinoline warhead to bind IRAK4 while the other end of the molecule recruits an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). nih.govresearchgate.net
The synthesis of these complex molecules often involves coupling the isoquinoline warhead, derived from precursors like this compound, to a linker which is then connected to an E3 ligase ligand. For example, studies have detailed the creation of potent IRAK4 degraders by attaching VHL or CRBN ligands to the C4 position of the isoquinoline core via various linkers. researchgate.net The resulting PROTACs have demonstrated the ability to induce potent and efficient degradation of the IRAK4 protein. One such VHL-dependent IRAK4 degrader, compound 74 , showed a degradation concentration (DC50) of 36 nM and achieved nearly complete IRAK4 degradation in dermal fibroblasts at a 1 µM concentration. researchgate.net Another example, KT-474 , is a highly potent IRAK4 PROTAC that degrades its target with a DC50 of 0.88 nM and has entered clinical trials. sygnaturediscovery.com
By eliminating the entire IRAK4 protein, these PROTACs can block both its kinase activity and its scaffolding functions, potentially offering a more profound therapeutic effect than kinase inhibitors alone. nih.govnih.govsygnaturediscovery.com The research findings highlight the critical role of building blocks like this compound in enabling the construction of sophisticated PROTACs that can address challenging disease targets.
Table 1: Examples of IRAK4-Targeting PROTACs
| Compound/PROTAC Name | Target Protein (POI) | Recruited E3 Ligase | Key Biological Data |
| Compound 74 | IRAK4 | VHL | DC50 = 36 nM researchgate.net |
| KT-474 | IRAK4 | Not Specified | DC50 = 0.88 nM sygnaturediscovery.com |
| Compound 9 (Nunes et al.) | IRAK4 | VHL | Induces IRAK4 degradation in PBMCs nih.gov |
| Compound 9 (Wang et al.) | IRAK4 | CRBN | Potently degrades IRAK4 in OCI-LY10 cells nih.gov |
Emerging Applications and Interdisciplinary Research
Catalysis and Material Science Applications of Isoquinolin-6-ylboronic Acid
This compound is primarily utilized as a key intermediate and building block in the synthesis of complex molecules rather than as a catalyst itself. Its most significant application is in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.
The primary role of this compound is in Suzuki-Miyaura coupling reactions . This Nobel Prize-winning method facilitates the formation of carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. smolecule.com This reaction is instrumental in synthesizing complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. smolecule.com For instance, this compound has been employed as a reactant in the synthesis of isoquinoline-based compounds designed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), which are investigated for their potential to enhance immune responses in treating cancer. google.com It has also been used in the preparation of compounds for the treatment of HIV. google.comgoogle.com
In the realm of material science , the unique electronic and structural properties of the isoquinoline (B145761) ring system make this compound a promising component for novel materials. cymitquimica.com There is growing interest in its potential use for creating organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com Furthermore, its ability to form strong covalent bonds makes it a candidate for constructing porous organic frameworks (OFs), which have potential applications in gas storage and separation. smolecule.com The boronic acid group can also react with diols to form stable boronate esters, a feature that can be exploited in the development of drug delivery systems. smolecule.com
Computational and Theoretical Studies on this compound
While specific computational studies focusing exclusively on this compound are not widely available in published literature, computational chemistry provides powerful tools to understand and predict the behavior of such molecules.
Density Functional Theory (DFT) is a common computational method used to model the reaction mechanisms of processes involving boronic acids, such as the Suzuki-Miyaura coupling. For a molecule like this compound, DFT calculations could elucidate the intricate steps of the catalytic cycle, including:
Oxidative Addition : Modeling the addition of the palladium catalyst to an aryl halide.
Transmetalation : Simulating the transfer of the isoquinolin-6-yl group from the boron atom to the palladium center. This is a critical step where the boronic acid participates directly, and its energetics and transition state geometry can be calculated.
Reductive Elimination : Modeling the final step where the new carbon-carbon bond is formed and the catalyst is regenerated.
Such studies provide insights into reaction kinetics, helps in optimizing reaction conditions, and explains the chemo- and regioselectivity observed in complex syntheses.
Computational methods are also employed to predict the electronic properties and reactivity of molecules like this compound. By calculating molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the molecule's reactivity. For this compound, these studies could:
Predict the most likely sites for electrophilic or nucleophilic attack.
Assess the Lewis acidity of the boron center, which influences its reactivity.
Analyze the aromaticity and electronic distribution of the isoquinoline ring system.
Inform the design of new molecules with tailored electronic properties for applications in material science, such as tuning the bandgap for use in organic electronics. smolecule.com
Analytical Techniques for Characterization and Purity Assessment
The synthesis and application of this compound necessitate rigorous analytical methods to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used. For this compound (C₉H₈BNO₂), HRMS would be used to confirm its molecular formula by detecting its exact mass. This technique was used to characterize a complex molecule designed as an eFT508 inhibitor, which was synthesized using this compound as a starting material. aurorabiolabs.com
| Technique | Purpose | Typical Information Obtained |
| ¹H NMR | Confirms the number and connectivity of hydrogen atoms. | Chemical shift, integration, coupling constants for protons on the isoquinoline ring. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Chemical shifts for each unique carbon atom in the structure. |
| ¹¹B NMR | Provides direct information about the boron center. | Chemical shift indicating the coordination state (trigonal vs. tetrahedral) of boron. |
| HRMS (ESI) | Determines the exact mass and confirms the elemental formula. | Highly accurate m/z value corresponding to the protonated molecule [M+H]⁺. |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds. For this compound, reversed-phase HPLC would be the standard method. The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. In one patent, a compound synthesized from this compound was noted to have a shorter retention time on HPLC compared to its 5-yl regioisomer, demonstrating the technique's ability to separate closely related structures. google.comgoogle.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for purity assessment as it can separate impurities and simultaneously provide their molecular weights, aiding in their identification. LC-MS is frequently mentioned in synthetic procedures that utilize this compound to monitor reaction progress and characterize the final products. googleapis.comgoogleapis.com
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection | Application |
| HPLC | C18 silica | Acetonitrile/Water with additives (e.g., formic acid or TFA) | UV (e.g., at 254 nm) | Purity assessment, quantification, separation of isomers. |
| LC-MS | C18 silica | Acetonitrile/Water with volatile buffers (e.g., formic acid, ammonium (B1175870) acetate) | Mass Spectrometry (ESI) | Purity confirmation, impurity identification, reaction monitoring. |
Conclusion and Future Directions
Summary of Current Research Advancements
The study of isoquinolin-6-ylboronic acid and its derivatives has yielded significant advancements, positioning this compound as a valuable scaffold in medicinal chemistry and materials science. Research has demonstrated its role as a critical building block in the synthesis of potent and selective kinase inhibitors, leveraging the isoquinoline (B145761) core to target the ATP-binding sites of various kinases implicated in cancer and inflammatory diseases. The boronic acid moiety facilitates versatile cross-coupling reactions, enabling the construction of complex molecular architectures. mdpi.com
In materials science, this compound has been utilized in the development of novel organic light-emitting diodes (OLEDs) and chemosensors. Its inherent electronic properties and the ability of the boronic acid group to interact with specific analytes have been key to these applications. The functionalization of the isoquinoline ring system has allowed for the fine-tuning of photophysical properties, leading to materials with tailored emission spectra and enhanced quantum efficiencies.
Unexplored Research Avenues and Challenges
Despite the progress, several research avenues remain underexplored. The full therapeutic potential of this compound derivatives is yet to be realized. While the focus has been on kinase inhibition, its utility as a pharmacophore for other biological targets, such as proteases or G-protein coupled receptors, is an area ripe for investigation. Furthermore, the development of derivatives as probes for chemical biology to elucidate complex biological pathways represents a promising direction.
A significant challenge lies in the synthesis of substituted isoquinolin-6-ylboronic acids. While methods for the preparation of the parent compound are established, the regioselective functionalization of the isoquinoline ring can be complex and may result in low yields. mdpi.com Overcoming these synthetic hurdles is crucial for expanding the chemical space of accessible derivatives for structure-activity relationship (SAR) studies. Another challenge is the stability of boronic acids, which can be prone to degradation under certain conditions, complicating their handling and storage.
The exploration of this compound in the design of advanced materials is also in its early stages. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique catalytic or gas-sorption properties. The development of polymeric materials derived from this compound for applications in organic electronics or as stimuli-responsive materials is another intriguing, yet largely unexplored, area.
Potential for Translational Research and Industrial Impact
The translational potential of this compound derivatives is most evident in the pharmaceutical sector. The development of a kinase inhibitor based on this scaffold into a clinical candidate would have a substantial impact on the treatment of various diseases. mdpi.comnih.govsprinpub.com To achieve this, further preclinical studies, including in vivo efficacy, pharmacokinetics, and toxicology, are necessary. The establishment of robust and scalable synthetic routes will be critical for the commercial viability of any resulting drug candidates. nih.gov
In the materials industry, the application of this compound in OLEDs for displays and lighting could offer advantages in terms of efficiency and color purity. Realizing this potential will require further optimization of device architecture and material processing techniques. As a component of chemosensors, derivatives of this compound could find applications in environmental monitoring, medical diagnostics, and industrial process control. The key to industrial adoption will be the development of sensors with high sensitivity, selectivity, and long-term stability. The versatility of the boronic acid group also presents opportunities for its use in affinity chromatography and bioconjugation, further broadening its industrial relevance. mdpi.com
Q & A
Basic: What are the standard synthetic protocols for Isoquinolin-6-ylboronic acid, and how can researchers ensure reproducibility?
This compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic acids act as nucleophilic partners. Key steps include:
- Substrate preparation : Use halogenated isoquinoline derivatives (e.g., 6-bromoisoquinoline) as starting materials.
- Reaction optimization : Control parameters like catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O mixtures) to maximize yield .
- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry: document reaction conditions (temperature, time, stoichiometry) in the experimental section, and include purity data (NMR, HPLC) for all intermediates and final products .
Basic: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For boronic acids, NMR can identify boron environments but requires careful interpretation due to quadrupolar broadening .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- Purity assessment : Combine HPLC with UV-vis detection and elemental analysis. Cross-validate results with literature spectra to resolve ambiguities .
Advanced: How can researchers address discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?
Discrepancies often arise from variations in reaction conditions or impurities. To resolve these:
- Sensitivity analysis : Systematically test variables (e.g., catalyst type, solvent polarity) using a fractional factorial design to isolate critical factors .
- Comparative benchmarking : Replicate prior studies under identical conditions, ensuring reagent sources and equipment match original protocols. Use statistical tools (e.g., t-tests) to assess significance of differences .
- Contamination checks : Verify boronic acid stability via stability studies (e.g., under inert vs. aerobic conditions) to rule out decomposition as a confounding factor .
Advanced: What strategies are effective for studying the hydrolytic stability of this compound in aqueous media?
- Kinetic studies : Monitor boronic acid degradation over time using quantitative NMR or UV-vis spectroscopy under controlled pH (e.g., pH 7–10) and temperature (25–60°C) .
- Protecting group strategies : Compare stability of unprotected boronic acids vs. those stabilized as trifluoroborate salts (e.g., via NMR) .
- Computational modeling : Use DFT calculations to predict hydrolysis pathways and identify structural modifications (e.g., electron-withdrawing substituents) that enhance stability .
Advanced: How should researchers design experiments to integrate this compound into complex molecular architectures (e.g., MOFs or drug conjugates)?
- Ligand design : Prioritize boronic acids with orthogonal reactivity (e.g., non-interfering functional groups) to avoid side reactions.
- Stepwise coupling : Use sequential Suzuki-Miyaura reactions with protecting groups (e.g., silyl ethers) to control regioselectivity .
- Characterization challenges : Employ X-ray crystallography or cryo-EM for structural elucidation of larger assemblies, supplemented by TGA/DSC for stability profiling .
Advanced: How can conflicting literature data on the biological activity of this compound derivatives be resolved?
- Meta-analysis : Conduct a systematic review (per Cochrane guidelines) to aggregate data from multiple studies, identifying outliers and common biases (e.g., cell line variability) .
- Dose-response validation : Re-evaluate activity across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions, using QSAR models to correlate structural features with activity .
Methodological: What frameworks ensure rigorous formulation of research questions involving this compound?
- PICO framework : Define P opulation (e.g., reaction type), I ntervention (boronic acid use), C omparison (alternative catalysts), and O utcome (yield, selectivity) .
- FINER criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant to synthetic chemistry challenges .
Methodological: How should researchers structure publications to meet journal requirements for studies on this compound?
- Experimental section : Provide step-by-step protocols, including failure conditions (e.g., catalyst poisoning) to aid reproducibility .
- Data presentation : Use tables to compare yields/stability across conditions, and figures to illustrate mechanistic hypotheses (e.g., proposed transition states) .
- Supporting information : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite DOIs in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
